cis-3-Hexenoic acid

Vue d'ensemble

Description

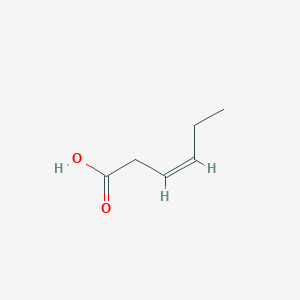

cis-3-Hexenoic acid: is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is known for its presence in various natural sources, including fruits. This compound is also referred to as (Z)-3-hexenoic acid and is a member of the aliphatic carboxylic acids family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of cis-3-Hexenol: One common method to prepare cis-3-Hexenoic acid is through the oxidation of cis-3-Hexenol.

Hydrolysis of cis-3-Hexenyl Chloride: Another method involves the hydrolysis of cis-3-Hexenyl chloride.

Industrial Production Methods: Industrial production of this compound often involves the selective hydrogenation of sorbic acid derivatives. For example, the hydrogenation of butyl sorbate using a Cp*-Ruthenium (II) catalyst can yield butyl cis-hex-3-enoate, which can be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-3-Hexenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form cis-3-Hexenol.

Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions at the carboxyl group.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: cis-3-Hexenol.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Applications in Food Science

cis-3-Hexenoic acid is recognized for its role in flavor and aroma chemistry, particularly in fruits and vegetables.

Flavoring Agent : It contributes to the characteristic aroma of certain fruits and is used as a flavoring agent in food products. Its presence has been noted in black tea, where it interacts with other volatile organic compounds to enhance flavor profiles .

Agricultural Applications

Post-Harvest Treatments : Research has shown that this compound can be utilized as an effective post-harvest treatment for strawberries. Studies indicate that exposure to this compound reduces mold infection rates significantly. For instance, strawberries treated with 0.1 µmol concentrations demonstrated higher survival rates compared to untreated controls when exposed to Botrytis cinerea .

Case Study: Strawberry Preservation

| Treatment Concentration | Survival Rate (%) | Control Survival Rate (%) |

|---|---|---|

| 0.1 µmol | 60 | 10 |

| 1 µmol | 40 | 10 |

| 5 µmol | 40 | 10 |

This data illustrates the potential of this compound as a natural fungicide, contributing to extended shelf life and reduced spoilage in agricultural products.

Toxicological Assessments

Safety assessments have evaluated the genotoxicity and repeated dose toxicity of this compound. The findings suggest that it does not present significant risks for genotoxic effects based on standard testing protocols (Ames test) conducted on various bacterial strains . Furthermore, no adverse effects were noted in human skin sensitization tests at concentrations below established safety thresholds.

Mécanisme D'action

The mechanism of action of cis-3-Hexenoic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its interaction with certain enzymes can result in the formation of volatile organic compounds that play a role in plant defense .

Comparaison Avec Des Composés Similaires

cis-3-Hexenol: A related compound that is an alcohol derivative of cis-3-Hexenoic acid.

trans-3-Hexenoic acid: An isomer of this compound with a different spatial arrangement of atoms.

Hexanoic acid: A saturated analog of this compound.

Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other analogs. This configuration influences its reactivity and interaction with biological systems .

Activité Biologique

Cis-3-Hexenoic acid (C6H10O2) is a medium-chain fatty acid known for its unique structural properties and biological activities. This compound has garnered interest in various fields, including food science, pharmacology, and biochemistry, due to its potential health benefits and applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H10O2

- Molecular Weight : 114.14 g/mol

- IUPAC Name : (3Z)-hex-3-enoic acid

- CAS Registry Number : 1775-43-5

The structure of this compound features a double bond between the third and fourth carbon atoms, contributing to its reactivity and biological interactions.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacteria and fungi. For instance, studies have shown that this compound can act against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| Candida albicans | 10 |

2. Genotoxicity Assessment

A safety assessment conducted on this compound indicated no significant genotoxic effects. In vitro studies using the Ames test showed that this compound did not induce mutations in bacterial strains at concentrations up to 5000 μg/plate . This finding supports its safety for use in food and cosmetic applications.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, potentially making it beneficial for conditions such as arthritis . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Case Study 1: Food Preservation

In a study examining the use of this compound as a food preservative, researchers found that incorporating this compound into meat products significantly reduced microbial load without affecting sensory qualities. The study concluded that this compound could extend shelf life while maintaining product quality .

Case Study 2: Skin Irritation Testing

A safety evaluation assessed the dermal irritation potential of this compound in cosmetic formulations. Results indicated minimal irritation at concentrations commonly used in products, supporting its inclusion as a fragrance ingredient . This finding is particularly relevant for developing skin-friendly formulations.

Propriétés

IUPAC Name |

(Z)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883579 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 4.00 mm Hg | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.971, 0.962-0.968 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1775-43-5, 4219-24-3 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrosorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H58C39ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aroma profile of cis-3-hexenoic acid?

A1: this compound possesses a potent, characteristic aroma often described as green, grassy, and slightly fruity. It significantly contributes to the flavor profile of black tea [, , , ], Gardenia flowers [, ], and is also found in other foods like bacon [].

Q2: How does the structure of this compound relate to its aroma?

A2: The presence of the cis double bond at the 3-position in the hexenoic acid chain is crucial for its characteristic aroma. This is evident from research on black tea, where trans-3-hexenoic acid is not mentioned as a contributing aroma compound, suggesting a distinct olfactory profile for the cis isomer [].

Q3: Has this compound been synthesized and for what purpose?

A3: Yes, a facile synthesis of (E)-2-hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, utilizes (Z)-3-hexenoic acid as a starting material []. This highlights its utility in synthesizing biologically relevant compounds.

Q4: Can this compound be used as a catalyst medium?

A4: While this compound itself is not used as a catalyst medium, its trans-2,4-hexadienoic acid isomer (sorbic acid) has been studied in stereoselective hydrogenation reactions using a ruthenium complex catalyst in an ionic liquid medium []. The reaction selectively produces this compound with high turnover frequencies.

Q5: Are there any computational studies on this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been used to investigate the adsorption of this compound on a Ni(111) surface []. This study provided insights into the structural and magnetic effects of the adsorption process. Another study employed PHIP-NMR to investigate the stereoselective hydrogenation of sorbic acid with a ruthenium catalyst, demonstrating the exclusive formation of this compound as the primary hydrogenation product [].

Q6: How is this compound formed in black tea?

A6: Research suggests that this compound is formed during the fermentation process of black tea production. Its concentration increases significantly during fermentation, along with other volatile compounds like n-capronaldehyde and trans-2-hexen-1-al, while the levels of n-hexylalcohol, cis-3-hexen-1-ol, and methylsalicylate decrease []. This process is significantly hindered in a nitrogen atmosphere, highlighting the role of oxygen in the formation of this compound [].

Q7: Has this compound been studied for potential antimicrobial activity?

A7: While not specifically focused on this compound, a study investigated the inhibitory effects of various short-chain alkynoic and alkenoic acids, including this compound, on Clostridium botulinum in bacon []. The results indicated that this compound exhibited less activity compared to other tested compounds like propiolic acid [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.